molecular formula C20H18N2O2S B2855214 9-ethoxy-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 899761-62-7

9-ethoxy-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione

Cat. No. B2855214
CAS RN: 899761-62-7
M. Wt: 350.44
InChI Key: UVNWDOSVFULGSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-ethoxy-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of heterocyclic compounds and has a unique molecular structure that makes it an attractive target for researchers.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 9-ethoxy-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione in lab experiments is its low toxicity and high yield synthesis method. However, its limited solubility in water makes it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 9-ethoxy-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione. One area of interest is in the development of new drugs for cancer therapy. Further studies are needed to determine its efficacy and safety in humans. Another area of research is in the development of new antibiotics to combat antibiotic-resistant bacteria. Additionally, this compound could be studied for its potential applications in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, this compound is a compound that has potential applications in various fields of scientific research. Its synthesis method is relatively straightforward, and it has been shown to exhibit promising activity against cancer cells and bacteria. Further research is needed to determine its efficacy and safety in humans and to explore its potential applications in other fields.

Synthesis Methods

The synthesis of 9-ethoxy-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione involves the reaction of 2-amino-4,5-dihydro-4-oxo-3H-pyrimidine-6-carbonitrile with ethyl 2-bromoacetate in the presence of potassium carbonate. The resulting compound is then reacted with p-tolyl magnesium bromide to obtain the final product. The synthesis of this compound is relatively straightforward and can be achieved in a few steps with high yield.

Scientific Research Applications

9-ethoxy-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione has potential applications in various fields of scientific research. One of the major areas of research is in the development of new drugs. This compound has been shown to exhibit promising activity against cancer cells, making it a potential candidate for cancer therapy. It has also been studied for its antibacterial and antifungal properties, which could lead to the development of new antibiotics.

properties

IUPAC Name

9-ethoxy-2-(4-methylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c1-3-23-16-6-4-5-14-11-15-19(24-17(14)16)21-18(22-20(15)25)13-9-7-12(2)8-10-13/h4-10H,3,11H2,1-2H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVNWDOSVFULGSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC3=C(C2)C(=S)N=C(N3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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